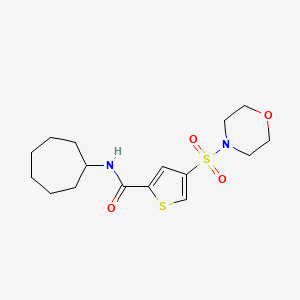

![molecular formula C18H21N5O2S2 B5537563 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of specific precursors to form derivatives with targeted chemical structures. For example, Huicheng Wang et al. (2010) synthesized new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, using MS, IR, CHN, and 1H NMR spectral data to establish their structures (Wang et al., 2010).

Molecular Structure Analysis

Determining the molecular structure of such compounds involves various spectroscopic techniques. M. Duran and M. Canbaz (2013) utilized 1H NMR, FTIR, MS, and elemental analysis to confirm the structures of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, also determining their acidity constants via UV spectroscopic studies (Duran & Canbaz, 2013).

Chemical Reactions and Properties

The chemical reactions leading to the formation of these compounds often involve condensation or cyclocondensation processes. P. Yu et al. (2014) reported the preparation of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation, identifying their structures with IR, 1H NMR, and elemental analyses (Yu et al., 2014).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are crucial for understanding the compound's potential applications. The structural determination often aids in correlating these properties with molecular features.

Chemical Properties Analysis

Chemical properties, including reactivity with other substances and stability under various conditions, are key aspects studied through experimental and theoretical approaches. For instance, Ö. Ekici et al. (2020) synthesized N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide and characterized it, providing insights into its chemical activity and charge transfer capabilities (Ekici et al., 2020).

Applications De Recherche Scientifique

Anticancer Activity

Compounds structurally related to N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide have been synthesized and evaluated for their anticancer activity. For instance, derivatives of 5-methyl-4-phenyl thiazole have been studied against human lung adenocarcinoma cells and mouse embryoblast cell lines, showing selective cytotoxicity and apoptosis induction in cancer cells compared to standard treatments like cisplatin (Evren et al., 2019).

Antimicrobial Activity

Research on novel 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives has revealed promising antimicrobial properties. These compounds exhibit significant activity against plant fungi and bacteria, surpassing commercial agents in efficacy. This underscores the potential of these derivatives in addressing microbial resistance (Liao et al., 2017).

Anti-Inflammatory and Enzyme Inhibition

The design and synthesis of 1,2,4-triazole-based benzothiazole/benzoxazole derivatives have shown in vitro and in vivo anti-inflammatory activities, alongside inhibition of p38α MAP kinase. This dual functionality suggests their potential in treating inflammatory diseases and targeting specific molecular pathways involved in inflammation (Tariq et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives have also been identified as effective corrosion inhibitors for carbon steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings. The effectiveness of these compounds as corrosion inhibitors highlights their importance in materials science and engineering (Hu et al., 2016).

Propriétés

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[[4-methyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S2/c1-11-13(3)27-17(19-11)20-15(24)10-26-18-22-21-16(23(18)4)12(2)25-14-8-6-5-7-9-14/h5-9,12H,10H2,1-4H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLKUYCINHIPGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)

![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)

![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)

![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)

![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)

![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)